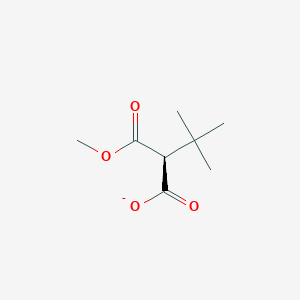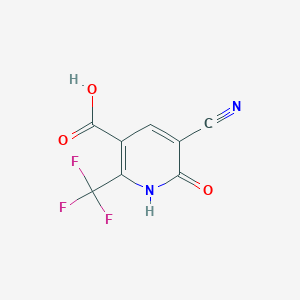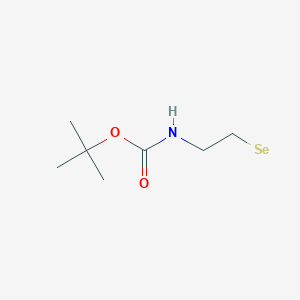
Phenol, 4-(phenyltelluro)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(phenyltelluro)- is an organotellurium compound where a phenyl group is bonded to a tellurium atom, which is further bonded to the para position of a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(phenyltelluro)- typically involves the reaction of phenol with a phenyltellurium reagent. One common method is the reaction of phenol with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods: While specific industrial production methods for Phenol, 4-(phenyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the toxicity of tellurium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 4-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-free phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of phenol derivatives without tellurium.
Substitution: Formation of halogenated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-(phenyltelluro)- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of tellurium.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs with unique mechanisms of action.
Mécanisme D'action
The mechanism of action of Phenol, 4-(phenyltelluro)- involves its interaction with various molecular targets. The tellurium atom can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of cellular pathways involved in oxidative stress and inflammation. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Phenol: The parent compound, which lacks the tellurium atom.
Thiophenol: Contains a sulfur atom instead of tellurium.
Selenophenol: Contains a selenium atom instead of tellurium.
Comparison: Phenol, 4-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Compared to phenol, thiophenol, and selenophenol, the tellurium-containing compound exhibits different reactivity patterns, particularly in redox reactions. This makes it a valuable compound for specific applications where the unique properties of tellurium are advantageous.
Propriétés
Numéro CAS |
144382-05-8 |
|---|---|
Formule moléculaire |
C12H10OTe |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
4-phenyltellanylphenol |
InChI |
InChI=1S/C12H10OTe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |
Clé InChI |
YIEMDZCYMGKLBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
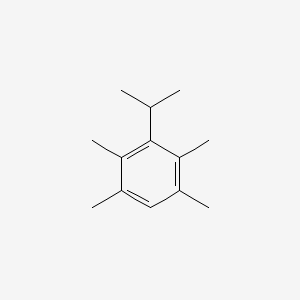
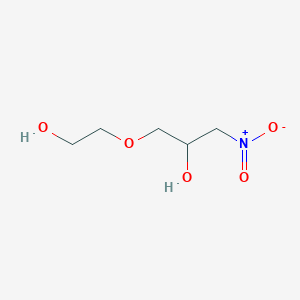
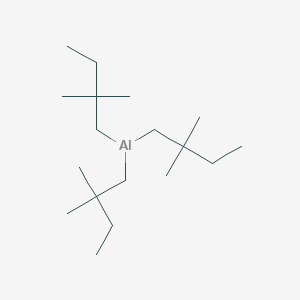
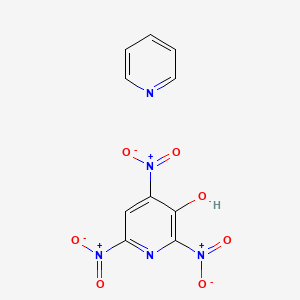
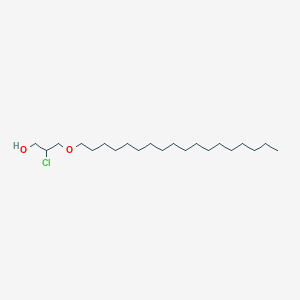
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
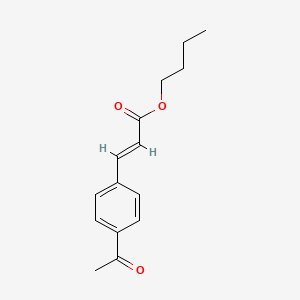
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
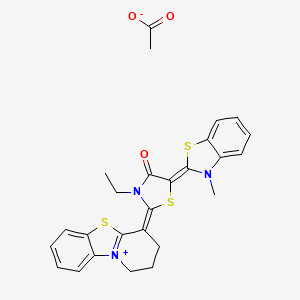
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
